REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]2[N:11]([CH:15]=[N:16][N:17]=2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CCO.[Pd]>[N:17]1[N:16]=[CH:15][N:11]2[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[C:10]=12
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred under double balloon pressure of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen 3 times
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN2C1C(=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |